

Pyracarbolid: A Technical Guide to its Chemical Identity, Properties, and Fungicidal Action

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Compound of Interest

Compound Name: *Pyracarbolid*

Cat. No.: *B1194529*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyracarbolid is a systemic fungicide belonging to the anilide class of chemicals. This document provides a comprehensive technical overview of **Pyracarbolid**, detailing its chemical structure, physicochemical properties, and its mechanism of action as a succinate dehydrogenase inhibitor. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Structure and Identity

Pyracarbolid is chemically known as 6-methyl-N-phenyl-3,4-dihydro-2H-pyran-5-carboxamide. [1] Its structure consists of a dihydropyran ring linked to a phenylamine through an amide group.

Molecular Formula: $C_{13}H_{15}NO_2$ [2][3]

Canonical SMILES: CC1=C(CCCO1)C(=O)NC2=CC=CC=C2 [1]

InChI Key: YPCALTGLHFLNGA-UHFFFAOYSA-N [1]

CAS Number: 24691-76-7 [2]

Physicochemical Properties

A summary of the key physicochemical properties of **Pyracarbolid** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Weight	217.26 g/mol	[2][3]
Melting Point	110-111 °C	[4]
Boiling Point	357.82 °C (rough estimate)	[4]
Water Solubility	Not available	
pKa	Not available	
LogP	Not available	
Vapor Pressure	Not available	
Density	Not available	

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyracarbolid functions as a systemic fungicide by targeting and inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1] SDH plays a crucial role in cellular respiration by catalyzing the oxidation of succinate to fumarate in the Krebs cycle and transferring electrons to the ubiquinone pool.

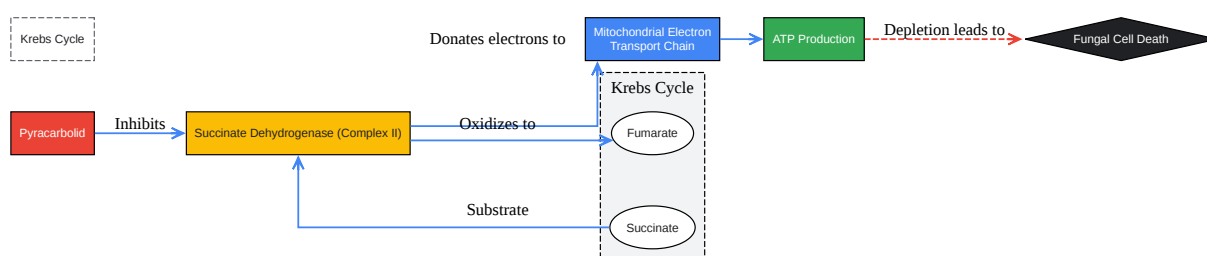
By inhibiting SDH, **Pyracarbolid** disrupts the fungal respiratory process, leading to a depletion of cellular energy (ATP) and ultimately causing fungal cell death. This mode of action is characteristic of the anilide class of fungicides.[1]

While the general mechanism is understood, specific details regarding the binding site of **Pyracarbolid** on the SDH complex and the precise nature of the inhibition (e.g., competitive, non-competitive) are not extensively documented in publicly available literature. Further

research, including kinetic studies and molecular docking, would be beneficial to elucidate the exact molecular interactions.

Signaling Pathway of SDH Inhibition

The inhibition of succinate dehydrogenase by **Pyracarbolid** initiates a cascade of events within the fungal cell, primarily centered around the disruption of cellular respiration and energy production. The following diagram illustrates the logical flow of this process.



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Caption: Logical workflow of **Pyracarbolid**'s inhibitory action on succinate dehydrogenase.

Experimental Protocols

Detailed experimental protocols specifically for **Pyracarbolid** are not readily available in the reviewed literature. However, this section provides generalized methodologies for key experiments that are fundamental for studying the efficacy and mechanism of action of SDHI fungicides like **Pyracarbolid**. These protocols can be adapted by researchers for specific experimental needs.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a general method to determine the inhibitory effect of a compound on SDH activity, which can be adapted for **Pyracarbolid**.

Objective: To quantify the inhibition of fungal SDH activity by **Pyracarbolid**.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., MTT, XTT), which changes color upon reduction. The rate of color change is proportional to the enzyme activity.

Materials:

- Isolated fungal mitochondria or cell-free extracts containing SDH.
- **Pyracarbolid** stock solution of known concentration.
- Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4).
- Substrate: Sodium succinate.
- Electron acceptor: DCPIP or a suitable tetrazolium salt.
- Coenzyme Q (optional, depending on the assay).
- Spectrophotometer or plate reader.

Procedure:

- Preparation of Reagents: Prepare working solutions of the assay buffer, sodium succinate, and the electron acceptor. Prepare a series of dilutions of **Pyracarbolid** to determine the IC_{50} value.
- Enzyme Preparation: Isolate mitochondria from the target fungus or prepare a cell-free extract known to contain active SDH. The protein concentration of the enzyme preparation should be determined.
- Assay Setup: In a microplate or cuvette, add the assay buffer, the enzyme preparation, and the desired concentration of **Pyracarbolid** (or solvent control).
- Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

- **Initiation of Reaction:** Start the reaction by adding the substrate (sodium succinate) and the electron acceptor.
- **Measurement:** Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time in kinetic mode.
- **Data Analysis:** Calculate the initial rate of the reaction for each **Pyracarbolid** concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC_{50} value.

In Vivo Fungicide Efficacy Trial against Bean Rust (*Uromyces appendiculatus*)

This protocol describes a general procedure for evaluating the efficacy of a fungicide against bean rust in a greenhouse or field setting.

Objective: To assess the protective and/or curative activity of **Pyracarbolid** against bean rust on bean plants.

Materials:

- Healthy, susceptible bean plants (e.g., *Phaseolus vulgaris*).
- Uredospores of *Uromyces appendiculatus*.
- **Pyracarbolid** formulation for spraying.
- Spraying equipment.
- Controlled environment greenhouse or field plot.

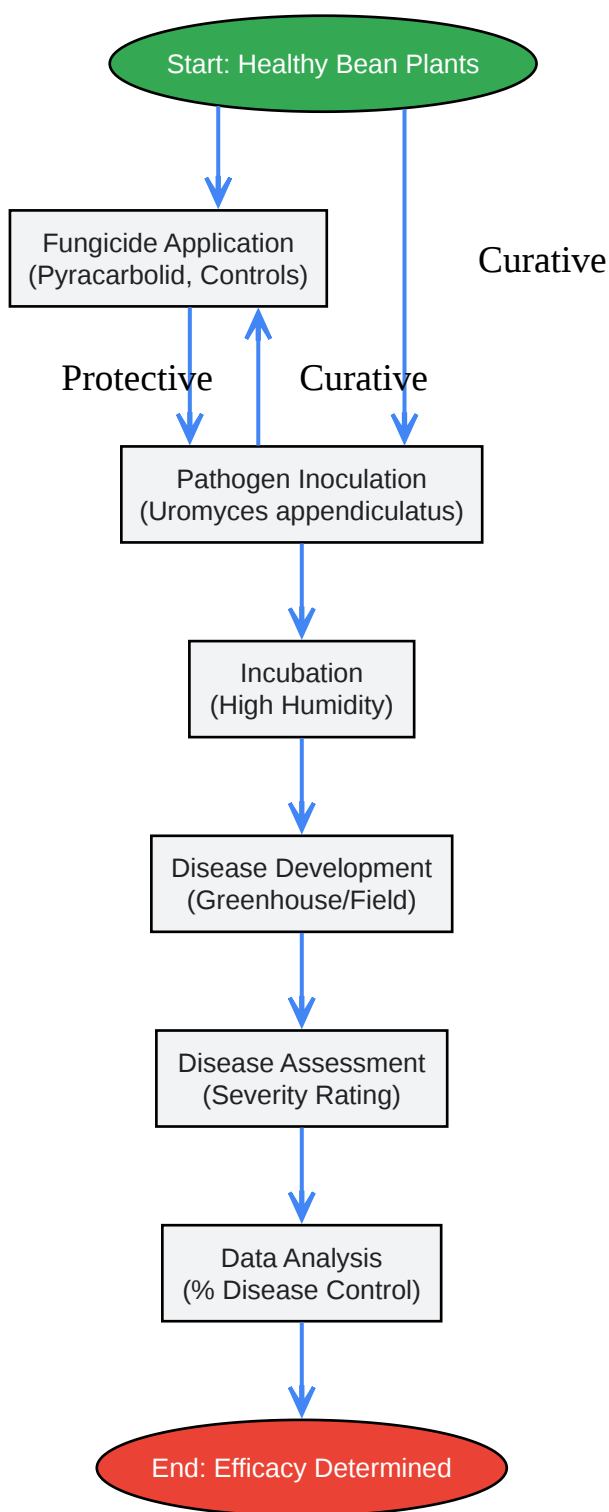
Procedure:

- **Plant Growth:** Grow bean plants to a suitable stage for inoculation (e.g., when primary leaves are fully expanded).
- **Fungicide Application:**

- Protective Assay: Spray the plants with different concentrations of **Pyracarbolid** formulation before inoculation with the pathogen.
- Curative Assay: Inoculate the plants with the pathogen and then apply the **Pyracarbolid** treatment at different time points after inoculation.
- Include a positive control (a known effective fungicide) and a negative control (water or formulation blank spray).
- Inoculation: Prepare a suspension of *U. appendiculatus* uredospores in sterile water with a surfactant. Spray the spore suspension evenly onto the leaves of the bean plants.
- Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) for 16-24 hours in the dark to facilitate spore germination and infection.
- Disease Development: Transfer the plants back to greenhouse or field conditions that are conducive to rust development (e.g., moderate temperatures and light).
- Disease Assessment: After a suitable incubation period (e.g., 10-14 days), assess the disease severity. This can be done by counting the number of rust pustules per leaf or by using a disease rating scale.
- Data Analysis: Calculate the percent disease control for each treatment compared to the negative control. Statistical analysis should be performed to determine the significance of the results.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for conducting a fungicide efficacy trial.



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Caption: A generalized workflow for evaluating the in vivo efficacy of **Pyracarbolid**.

Conclusion

Pyracarbolid is a well-defined chemical entity with fungicidal properties attributed to its ability to inhibit succinate dehydrogenase. This guide has summarized its chemical structure, key physicochemical properties, and the fundamental mechanism of its fungicidal action. The provided generalized experimental protocols offer a starting point for researchers to investigate its specific inhibitory kinetics and in vivo efficacy. Further research is warranted to fully characterize its interaction with the SDH enzyme complex and to explore its potential in the development of novel crop protection strategies.

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